

# Spectroscopic Characterization of 3-Fluoro-4-iodopyridine-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **3-Fluoro-4-iodopyridine-2-carbonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Fluoro-4-iodopyridine-2-carbonitrile**. Due to the limited availability of public experimental spectra, this guide focuses on the predicted spectroscopic characteristics based on the molecular structure, alongside comprehensive, standardized experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of active pharmaceutical ingredients.

## Chemical Structure and Properties

- IUPAC Name: **3-Fluoro-4-iodopyridine-2-carbonitrile**[\[1\]](#)
- CAS Number: 669066-35-7[\[2\]](#)[\[3\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>FIN<sub>2</sub>[\[1\]](#)[\[2\]](#)
- Molecular Weight: 248.00 g/mol [\[1\]](#)
- Appearance: Expected to be an off-white to light yellow solid.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **3-Fluoro-4-iodopyridine-2-carbonitrile**.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.4	Doublet of doublets	~4.8, ~1.0	H-6
~7.8	Doublet of doublets	~4.8, ~1.5	H-5

Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are influenced by the solvent used.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~160 (d, $^{1}\text{JCF} \approx 250$ Hz)	C-3
~155 (d)	C-6
~140 (d)	C-5
~130 (d)	C-2
~115	CN
~95 (d)	C-4

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling. Chemical shifts are influenced by the solvent.

**Table 3: Predicted IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Medium-Strong	C≡N stretch
~1600-1450	Medium-Strong	C=C and C≡N stretching (pyridine ring)
~1250	Strong	C-F stretch
~1100-1000	Medium	C-H in-plane bending
~850-750	Medium-Strong	C-H out-of-plane bending
~600-500	Medium	C-I stretch

Note: Spectra of solid samples can be acquired using techniques like KBr pellets or as a thin solid film.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
248	High	[M] <sup>+</sup> (Molecular Ion)
221	Moderate	[M-HCN] <sup>+</sup>
121	High	[M-I] <sup>+</sup>
94	Moderate	[M-I-HCN] <sup>+</sup>

Note: Fragmentation patterns are predictions and can vary based on the ionization method and energy.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **3-Fluoro-4-iodopyridine-2-carbonitrile**.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 300 MHz or higher).

#### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Tune and shim the spectrometer for the specific solvent.
- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters include a larger spectral width (e.g., 0-200 ppm) and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the spectrum similarly to the  $^1\text{H}$  spectrum and reference it to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):[\[4\]](#)[\[9\]](#)

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[\[4\]](#)[\[9\]](#)
- Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[\[4\]](#)[\[9\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[4\]](#)[\[9\]](#)

Data Acquisition:

- Record a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) system for sample introduction, using an Electron Ionization (EI) source.[\[10\]](#)[\[11\]](#)

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

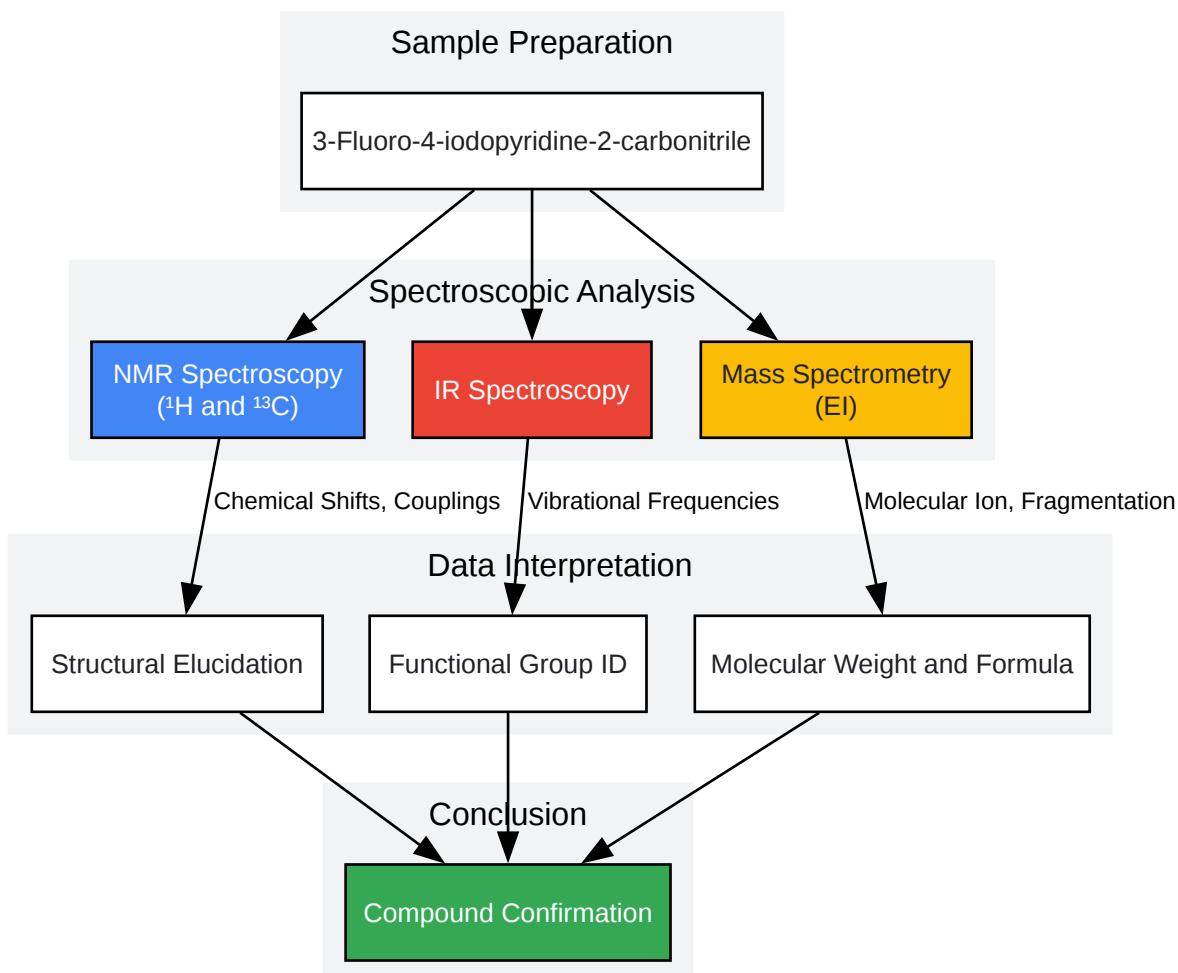
### Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1  $\mu$ L) of the sample solution into the GC inlet.
- The sample is vaporized and separated on the GC column.
- As the compound elutes from the column, it enters the EI source of the mass spectrometer.
- In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][12]
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Fluoro-4-iodopyridine-2-carbonitrile**.

## Workflow for Spectroscopic Analysis of 3-Fluoro-4-iodopyridine-2-carbonitrile

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Caption: Logical workflow for the spectroscopic analysis of the target compound.

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